molecular formula C16H17NO3 B7507229 Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone

Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone

Cat. No. B7507229
M. Wt: 271.31 g/mol
InChI Key: DLHHPTHCGWXFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.

Mechanism of Action

Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone works by inhibiting the enzyme monoacylglycerol lipase (Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone), which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have various physiological effects.
Biochemical and Physiological Effects:
The increase in endocannabinoid levels caused by Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been shown to have various effects on the body. These include anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential therapeutic applications in the treatment of anxiety, depression, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone in lab experiments is its potent inhibition of the enzyme monoacylglycerol lipase (Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone), which allows for the study of endocannabinoid signaling pathways. However, its limited solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone. These include investigating its potential therapeutic applications in the treatment of anxiety, depression, and addiction. It could also be studied for its potential use in the treatment of various inflammatory and neurodegenerative diseases. Additionally, further research could be conducted to optimize its synthesis and improve its solubility in water.

Synthesis Methods

The synthesis of Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone involves several steps, including the reaction of 4-hydroxybenzaldehyde with 1-methylpiperazine to form 4-(4-methylpiperazin-1-yl)phenol. This intermediate is then reacted with furfural to produce the final product.

Scientific Research Applications

Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-14-5-3-12(4-6-14)13-7-9-17(10-8-13)16(19)15-2-1-11-20-15/h1-6,11,13,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHHPTHCGWXFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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